1-(Chloromethyl)-3,5-diiodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClI2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDATYPYCGSBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloromethyl 3,5 Diiodobenzene and Analogous Functionalized Diiodobenzenes
Strategies for Regioselective Iodination of Benzene (B151609) Derivatives
The selective placement of iodine atoms on a benzene ring is a fundamental step in the synthesis of diiodobenzene scaffolds. The choice of iodination method is critical to control the position of the iodine atoms, especially when other substituents are present.
Direct Aromatic Iodination Approaches
Direct iodination of aromatic compounds is a common method for introducing iodine atoms onto a benzene ring. researchgate.net This approach typically involves an electrophilic aromatic substitution reaction where an iodinating agent reacts directly with the benzene derivative. researchgate.netyoutube.com Various reagents and conditions have been developed to facilitate this transformation.
One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. youtube.com Oxidizing agents are necessary because iodine itself is not electrophilic enough to react with many aromatic rings. masterorganicchemistry.com These agents oxidize iodine to a more electrophilic species, such as the iodonium (B1229267) ion (I+), which can then be attacked by the aromatic ring. youtube.commasterorganicchemistry.com Common oxidizing agents include nitric acid, hydrogen peroxide, and various metal salts. youtube.comresearchgate.net For instance, a combination of sodium iodate (B108269) (NaIO₃) or potassium iodate (KIO₃) with iodine in the presence of an acid like sulfuric acid can generate the necessary electrophilic iodine species.
Another approach utilizes N-iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst like trifluoroacetic acid or a Lewis acid. organic-chemistry.org NIS is a milder and more selective iodinating agent compared to iodine with strong oxidizing agents, making it suitable for a wider range of substrates, including those with sensitive functional groups. organic-chemistry.orgnih.gov The use of Lewis acids, such as iron(III) chloride or aluminum chloride, can further enhance the electrophilicity of the iodinating agent. mt.com
The choice of solvent can also play a significant role in the outcome of direct iodination reactions. Solvents like acetic acid, dichloromethane, and acetonitrile (B52724) are commonly employed. researchgate.netorganic-chemistry.org In some cases, specialized solvents like hexafluoroisopropanol (HFIP) can promote regioselective halogenation of a broad range of aromatic compounds. organic-chemistry.org
Sequential Halogenation Protocols for Diiodobenzene Scaffold Construction
The construction of diiodobenzene scaffolds often requires sequential halogenation to ensure the correct placement of the iodine atoms. This is particularly important when synthesizing asymmetrically substituted diiodobenzenes.
One strategy involves the initial introduction of one iodine atom, followed by a second iodination step. The directing effects of the first iodine atom and any other substituents on the ring will determine the position of the second iodine atom. For example, if a strongly activating group is present, it will direct the incoming iodine to the ortho and para positions.
Alternatively, a "halogen dance" reaction can be employed, where a halogen atom migrates from one position to another on the aromatic ring under specific conditions. This can be a useful tool for accessing isomers that are difficult to obtain through direct substitution.
Another approach involves the use of organometallic intermediates. For instance, a bromo- or chloro-substituted benzene can be converted to an organolithium or Grignard reagent, which can then be reacted with an iodine source to introduce an iodine atom at a specific position. This method offers excellent regiocontrol.
A notable example of sequential halogenation is the synthesis of 1-bromo-3,5-dichlorobenzene, where acetanilide (B955) is first chlorinated and then brominated before the removal of the acetyl and amino groups. google.com This highlights the multi-step strategies that can be employed to achieve specific substitution patterns.
Role of Activating and Directing Groups in Iodination
The regioselectivity of aromatic iodination is heavily influenced by the nature of the substituents already present on the benzene ring. libretexts.orgyoutube.com These substituents can be broadly classified as activating or deactivating groups, and they direct incoming electrophiles to specific positions (ortho, meta, or para).
Activating groups are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org These groups generally direct incoming electrophiles to the ortho and para positions. libretexts.org Examples of activating groups include:
Strongly activating: -NH₂, -OH, -OR (alkoxy)
Moderately activating: -NHCOR (amido), -OCOR (ester)
Weakly activating: -R (alkyl)
The strong electron-donating ability of groups like hydroxyl (-OH) and amino (-NH₂) is due to the resonance effect, where the lone pair of electrons on the oxygen or nitrogen atom can be delocalized into the benzene ring. uobabylon.edu.iq This significantly increases the electron density at the ortho and para positions. Alkyl groups, on the other hand, are weakly activating due to an inductive effect. libretexts.org
Deactivating groups are electron-withdrawing groups (EWGs) that decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. wikipedia.org Most deactivating groups direct incoming electrophiles to the meta position. masterorganicchemistry.com Examples of deactivating groups include:
Strongly deactivating: -NO₂, -NR₃⁺, -CF₃
Moderately deactivating: -CN, -SO₃H, -COR (carbonyl)
In the context of synthesizing 1-(chloromethyl)-3,5-diiodobenzene, starting with a substrate that directs incoming iodine atoms to the 3 and 5 positions is crucial. For example, starting with a meta-directing group could facilitate the desired substitution pattern.
Introduction of the Chloromethyl Moiety
Once the diiodobenzene scaffold is in place, the next step is the introduction of the chloromethyl group (-CH₂Cl). This is typically achieved through a chloromethylation reaction.
Chloromethylation Reactions of Iodinated Aromatic Substrates
Chloromethylation of an aromatic ring involves the introduction of a chloromethyl group. This reaction is a type of electrophilic aromatic substitution. google.com
The most common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation , a specific type of Friedel-Crafts reaction. wikipedia.org This reaction involves treating the aromatic substrate with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orgyoutube.com
The mechanism of the Blanc chloromethylation involves the protonation of formaldehyde by the acidic conditions, which makes the carbonyl carbon highly electrophilic. wikipedia.org The aromatic ring then attacks this electrophile, leading to the formation of a benzyl (B1604629) alcohol intermediate. This alcohol is subsequently converted to the corresponding chloromethyl derivative by reaction with HCl. wikipedia.org
For substrates that are less reactive, such as those with deactivating groups like iodine, the conditions for chloromethylation may need to be more forcing. It is also important to note that the Blanc chloromethylation can sometimes lead to the formation of diarylmethane byproducts due to further reaction of the product with the starting material. wikipedia.org
An alternative to the traditional Blanc reaction is the use of chloromethyl methyl ether (CH₃OCH₂Cl) as the chloromethylating agent. wikipedia.org This reagent can be more reactive and may be suitable for less reactive aromatic substrates.
The synthesis of this compound would therefore likely involve the chloromethylation of 1,3-diiodobenzene (B1666199) using one of these Friedel-Crafts type methods. The presence of the two deactivating iodine atoms would make the ring less reactive, potentially requiring carefully optimized reaction conditions to achieve a good yield.
Data Tables
Table 1: Direct Aromatic Iodination Reagents and Conditions
| Iodinating Agent | Oxidant/Catalyst | Solvent | Temperature | Typical Substrates |
| I₂ | HNO₃/H₂SO₄ | Acetic Acid | Room Temp to 100°C | Activated and deactivated arenes researchgate.net |
| I₂ | NaIO₃/H₂SO₄ | Acetic Acid | Varies | Aromatic compounds researchgate.net |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid | Acetonitrile | Room Temp | Activated arenes organic-chemistry.org |
| I₂ | Silver Salts (Ag₂SO₄, AgOTf) | Dichloromethane | Varies | Simple arenes, chlorinated arenes nih.govacs.org |
| I₂ | H₂O₂ | Sulfuric Acid | Varies | Benzene and derivatives youtube.com |
Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -NH₂, -NR₂ | Strongly Activating | Ortho, Para libretexts.org |
| -OH, -OR | Strongly Activating | Ortho, Para libretexts.org |
| -R (Alkyl) | Weakly Activating | Ortho, Para libretexts.org |
| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para libretexts.orguobabylon.edu.iq |
| -COR | Moderately Deactivating | Meta masterorganicchemistry.com |
| -CN, -SO₃H | Moderately Deactivating | Meta masterorganicchemistry.com |
| -NO₂ | Strongly Deactivating | Meta masterorganicchemistry.com |
Conversion of Benzylic Alcohol Precursors to Chloromethyl Derivatives (e.g., Thionyl Chloride Mediated Processes)
A common and effective strategy for the synthesis of this compound involves the conversion of the corresponding benzylic alcohol, (3,5-diiodophenyl)methanol. This precursor is readily accessible and can be transformed into the desired chloromethyl derivative through various established methods.
One of the most widely used reagents for this conversion is thionyl chloride (SOCl₂). dur.ac.uk The reaction typically proceeds with high efficiency, converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. An analogous synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol (B1584064) using thionyl chloride at room temperature resulted in a 50% yield, highlighting the utility of this method for substituted benzyl alcohols. dur.ac.uk
Another powerful method for this transformation is the Appel reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides under mild conditions. organic-chemistry.orgwikipedia.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. The Appel reaction is known for its broad substrate scope and tolerance of various functional groups. organic-chemistry.orggoogle.com
Table 2: Comparison of Reagents for the Conversion of Benzylic Alcohols to Chlorides
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) | High yield, gaseous byproducts | Can be harsh for sensitive substrates |
| Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) (Appel Reaction) | Mild conditions, typically at room temperature | Mild, high functional group tolerance | Stoichiometric amounts of phosphine (B1218219) oxide byproduct must be removed |
Nucleophilic Substitution Reactions with (Chloromethyl)lithium Reagents
An alternative approach to forming the chloromethyl group involves nucleophilic substitution using a (chloromethyl)lithium reagent. This method is conceptually different from the electrophilic aromatic substitution pathways. In this strategy, a diiodobenzene derivative would need to be functionalized to allow for reaction with a chloromethyl nucleophile.
While direct nucleophilic substitution on an unsubstituted diiodobenzene ring with (chloromethyl)lithium is not a standard procedure, related transformations offer insight into the potential of this approach. For instance, (chloromethyl)magnesium chloride-lithium chloride, a mixed lithium-magnesium carbenoid, has been shown to react with aromatic aldehydes to produce chlorohydrins. This demonstrates the ability of chloromethyl organometallic reagents to act as nucleophiles. A plausible, though not explicitly documented, strategy could involve the conversion of 1,3-diiodobenzene to a suitable electrophile, such as 3,5-diiodobenzaldehyde, which could then be targeted by a (chloromethyl)lithium or related nucleophilic reagent.
Convergent Synthetic Pathways to this compound
For a molecule like this compound, a convergent approach could involve the synthesis of a key building block that already contains the desired 1,3,5-substitution pattern. For example, a synthetic route could be designed around a central benzene ring to which the chloro, iodo, and another functional group (a precursor to the chloromethyl group) are sequentially or concurrently added. A documented example of a convergent approach in a related system involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene (B84608) with arylboronic acids to create 1,3,5-trisubstituted benzene derivatives. rsc.org This highlights how a pre-functionalized central ring can be used to build up molecular complexity in a convergent manner.
A hypothetical convergent synthesis for this compound could start with a precursor like 3,5-diiodoaniline. The amino group could be converted to a different functional group that can later be transformed into the chloromethyl group, or it could be replaced entirely. This strategy allows for the construction of the core structure with the correct substitution pattern early in the synthesis, followed by the final installation of the desired functional groups.
Advanced Reactivity and Mechanistic Investigations of 1 Chloromethyl 3,5 Diiodobenzene
Chemical Reactivity of the Chloromethyl Group
The chloromethyl group is a primary benzylic halide, a class of compounds known for its susceptibility to a variety of chemical transformations. Its reactivity is centered on the polarized carbon-chlorine bond at a benzylic position, which facilitates both substitution and redox reactions.
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon in 1-(chloromethyl)-3,5-diiodobenzene is an electrophilic center, readily attacked by nucleophiles in S_N2 reactions. This reactivity is a cornerstone of its utility, allowing for the introduction of diverse functional groups. While specific studies on this compound are not prevalent, the reactivity of the closely related 1-(chloromethyl)-3-iodobenzene (B1590029) demonstrates that the chloromethyl group readily undergoes substitution with a range of nucleophiles, including amines, thiols, and alcohols. For instance, reaction with an amine would lead to the corresponding benzylamine, a common structural motif in pharmaceuticals.
The general scheme for these substitutions is as follows:
Table 1: Examples of Nucleophilic Substitution at the Benzylic Carbon This table is illustrative of expected reactions based on the known reactivity of benzylic chlorides.
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
|---|---|---|
| Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | 1-(Aminomethyl)-3,5-diiodobenzene |
| Alcohol (R'OH) | Base (e.g., NaH), Solvent (e.g., THF) | 1-(Alkoxymethyl)-3,5-diiodobenzene |
| Thiol (R'SH) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 1-(Thioether)-3,5-diiodobenzene |
Functional Group Interconversions of the Chloromethyl Moiety (e.g., Oxidation, Reduction)
Beyond substitution, the chloromethyl group can be converted into other important functional groups through oxidation or reduction.
Oxidation: The benzylic position can be oxidized to yield the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions dictates the final product. Milder oxidants, such as N-methylmorpholine N-oxide (NMO) with a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP), would likely favor the formation of 3,5-diiodobenzaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would convert the chloromethyl group directly to a carboxylic acid, yielding 3,5-diiodobenzoic acid.
Reduction: The chloromethyl group is readily reduced to a methyl group. This reductive dehalogenation can be accomplished through several methods. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst is a common and effective approach. Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH₄) or tin hydrides can achieve this transformation. This reaction converts this compound into 1,3-diiodo-5-methylbenzene.
Reactivity of the Iodo-Substituted Aromatic Ring
The two iodine atoms on the aromatic ring provide handles for powerful carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for selective reactions that leave the benzylic chloride untouched.
Metal-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. The high reactivity of the C-I bonds in this compound makes them excellent substrates for this reaction. Research on related dihalobenzenes shows that with sufficient boronic acid, double coupling is often favored over single coupling.
Given the two equivalent iodine atoms, the reaction can be controlled by stoichiometry to favor either mono- or diarylation. A potential challenge is the competing reactivity of the benzylic chloride, as some Suzuki protocols can also couple benzyl (B1604629) halides. However, the oxidative addition of palladium to a C-I bond is significantly faster than to a C-Cl bond, allowing for high chemoselectivity under appropriate conditions.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents typical conditions applicable to the diiodo-arene core of the title compound.
| Component | Example Reagents/Conditions | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] | Catalyzes the oxidative addition and reductive elimination steps. |
| Boronic Acid | Aryl-B(OH)₂ | Source of the second aryl group. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the catalytic cycle. |
A reaction employing one equivalent of an arylboronic acid would be expected to produce a mixture of the mono-coupled product, 1-(chloromethyl)-3-iodo-5-arylbenzene, and the di-coupled product, 1-(chloromethyl)-3,5-diarylbenzene, along with unreacted starting material. Using over two equivalents of the boronic acid would drive the reaction to completion, yielding the diarylated product.
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.org
The high reactivity of aryl iodides makes the 3,5-diiodo positions of the title compound prime locations for this transformation. Studies on poly-iodinated benzenes demonstrate that these reactions can be highly regioselective, with coupling occurring at the most accessible and less sterically hindered C-I bonds. rsc.orgnih.gov In the case of this compound, the two iodine atoms are sterically equivalent, suggesting that mono- or di-alkynylation can be controlled by the stoichiometry of the terminal alkyne used.
Table 3: General Conditions for Sonogashira Coupling of Aryl Iodides This table outlines common conditions for the Sonogashira reaction.
| Component | Example Reagents/Conditions | Role |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate. |
| Base | Et₃N, i-Pr₂NH | Acts as a base and often as the solvent. |
| Alkyne | R-C≡CH | The coupling partner providing the alkynyl group. |
A typical reaction would involve treating this compound with a terminal alkyne in the presence of catalytic amounts of a palladium-phosphine complex and copper(I) iodide, with an amine base, to yield the corresponding mono- or di-alkynylated products. nih.govresearchgate.net
Halogen-Metal Exchange Processes and Subsequent Derivatizations
The iodine atoms of this compound are susceptible to halogen-metal exchange reactions, typically with organolithium or Grignard reagents. This process generates a highly reactive organometallic intermediate that can be trapped with various electrophiles. This strategy allows for the introduction of a wide range of functional groups at the 3- and/or 5-positions.
A typical sequence involves the treatment of this compound with an alkyllithium reagent at low temperature, followed by the addition of an electrophile.
Table 2: Derivatization via Halogen-Metal Exchange
| Electrophile | Resulting Functional Group |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| RCHO | Secondary alcohol |
| R₂CO | Tertiary alcohol |
| Me₃SiCl | Trimethylsilyl |
This method provides a powerful tool for the synthesis of highly functionalized aromatic compounds that would be difficult to prepare by other means.
Electrophilic Aromatic Substitution on Functionalized Diiodobenzenes
Electrophilic aromatic substitution (SEAr) on the this compound ring is influenced by the directing effects of the existing substituents. wikipedia.org The two iodine atoms and the chloromethyl group are all deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609). libretexts.org This is due to their electron-withdrawing inductive effects. libretexts.orgyoutube.com
However, the directing effects of these substituents are not uniform. The halogens (iodine) are ortho, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. youtube.com The chloromethyl group is a deactivating meta-director. In the case of this compound, the positions ortho to the chloromethyl group (positions 2 and 6) and the position para to it (position 4) are all occupied by iodine atoms. Therefore, any further electrophilic substitution would be directed to the remaining positions on the ring, which are ortho and para to the iodine atoms.
Given the deactivating nature of all substituents, forcing conditions are generally required for electrophilic aromatic substitution reactions such as nitration or halogenation. libretexts.org For instance, nitration would likely require a mixture of fuming nitric acid and concentrated sulfuric acid. libretexts.org The incoming electrophile would preferentially substitute at the positions activated by the resonance effect of the iodine atoms.
Radical Reactions and Electron Transfer Processes
The carbon-halogen bonds in this compound, particularly the carbon-iodine bonds, can be susceptible to cleavage under radical conditions or through electron transfer processes.
Homolytic Aromatic Substitution Pathways
Homolytic aromatic substitution (SHA) is a less common but viable pathway for the functionalization of aryl halides. In the context of this compound, this could involve the reaction with a radical species, leading to the displacement of one of the iodine atoms. The reaction is typically initiated by a radical initiator, such as AIBN or benzoyl peroxide.
The mechanism involves the addition of a radical to the aromatic ring, followed by the elimination of an iodine radical. This pathway can be used to introduce alkyl or other carbon-centered radicals onto the aromatic ring.
Mechanistic Studies of Halogen-Aryl Bond Cleavage
The cleavage of the carbon-iodine bond in this compound can be studied through various mechanistic probes. Photochemical methods can be employed to induce homolytic cleavage of the C-I bond, generating an aryl radical. The reactivity and fate of this radical can then be investigated.
Electron transfer from a reductant to the molecule can lead to the formation of a radical anion. This radical anion can then fragment, cleaving a carbon-iodine bond to produce an aryl radical and an iodide ion. The ease of reduction and subsequent fragmentation can be studied using electrochemical techniques such as cyclic voltammetry. These studies provide valuable insights into the fundamental electronic properties and reactivity of the molecule.
Supramolecular Chemistry and Non Covalent Interactions Involving 1 Chloromethyl 3,5 Diiodobenzene
Halogen Bonding Interactions (C-I···X)
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on another molecule. acs.org This interaction, denoted as R–X···Y, where X is the halogen and Y is a Lewis base, has become a fundamental tool in crystal engineering and materials science due to its strength and directionality. acs.orgnih.gov For 1-(Chloromethyl)-3,5-diiodobenzene, the carbon-iodine (C-I) bonds provide the platform for these crucial interactions, guiding the formation of predictable supramolecular structures.
The ability of the iodine atoms in this compound to form halogen bonds is attributed to a phenomenon known as the "σ-hole". acs.orgacs.org The σ-hole is a region of depleted electron density, and consequently positive electrostatic potential, located on the halogen atom directly opposite to the C-I covalent bond. acs.orgacs.org This positive region arises because the electron density of the iodine atom is drawn towards the carbon atom and laterally around the halogen, leaving an electropositive cap on the pole. acs.org
This anisotropic distribution of electron density is responsible for the highly directional nature of the halogen bond. acs.orgrsc.org Nucleophiles, or Lewis bases, are preferentially attracted to this positive σ-hole, resulting in a nearly linear arrangement of the C–I···Y atoms, with an angle approaching 180°. acs.orgnih.gov This high degree of directionality makes the halogen bond a reliable and predictable tool for constructing ordered molecular assemblies. acs.orgrsc.org The size and positive magnitude of the σ-hole, and thus the strength of the resulting halogen bond, increase with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org
The strength of halogen bonds is significant, often comparable to that of conventional hydrogen bonds, with interaction energies that can range from a few to tens of kJ/mol. smu.edu Computational and experimental studies on diiodobenzene and related systems have provided quantitative insights into the energetics of these interactions.
For instance, density functional theory calculations have shown that the interaction energy between a simple diiodobenzene molecule and the nitro-containing explosive RDX is approximately -10.01 kJ/mol. richmond.edu The strength of this interaction is sensitive to the electronic environment of the diiodobenzene ring; for example, the interaction energy increases to -13.93 kJ/mol when electron-withdrawing fluorine atoms are added to the ring, as in diiodotetrafluorobenzene. richmond.edu Halogen bonds involving charged species are substantially stronger; theoretical calculations on complexes between iodobenzene derivatives and halide anions have shown interaction energies ranging from -7.8 kcal/mol (-32.6 kJ/mol) for I···I⁻ to -29.8 kcal/mol (-124.7 kJ/mol) for I···F⁻. acs.org In biological contexts, the stabilization energy from a double iodination on a phenyl ring has been measured at -1.01 kcal/mol (-4.2 kJ/mol). acs.org
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ/mol) | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Diiodobenzene | RDX | -10.01 | -2.39 | richmond.edu |
| Diiodotetrafluorobenzene | RDX | -13.93 | -3.33 | richmond.edu |
| Iodobenzene | F⁻ (anion) | -124.7 | -29.8 | acs.org |
| Iodobenzene | Cl⁻ (anion) | -52.7 | -12.6 | acs.org |
| Doubly Iodinated Phenylalanine | Aromatic Group (in peptide) | -4.2 | -1.01 | acs.org |
The substituents on the aromatic ring of a halogen bond donor play a critical role in modulating the strength of the interaction. Electron-withdrawing groups enhance the magnitude of the positive σ-hole, thereby increasing the halogen bond donor capacity. acs.orgprinceton.edu
The chloromethyl group (–CH2Cl) attached to the 3,5-diiodobenzene ring is generally considered to be weakly electron-withdrawing due to the inductive effect of the chlorine atom. This electron-withdrawing nature is expected to pull electron density from the benzene (B151609) ring, which in turn enhances the positive character of the σ-holes on the two iodine atoms. Consequently, this compound is predicted to be a more potent halogen bond donor than unsubstituted 1,3-diiodobenzene (B1666199). This principle of "tuning" halogen bond strength through the installation of electron-withdrawing substituents is a cornerstone of rational drug design and supramolecular chemistry. acs.orgacs.org
Crystal Engineering and Solid-State Architecture
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com The strength, directionality, and predictability of halogen bonds make this compound an excellent tecton (building block) for the construction of ordered supramolecular architectures.
The design of co-crystals and other supramolecular assemblies using diiodobenzene derivatives relies on the predictable recognition between the iodine σ-holes (halogen bond donors) and suitable Lewis basic sites (halogen bond acceptors). acs.org Common halogen bond acceptors include nitrogen atoms in pyridines and other heterocycles, oxygen atoms in carbonyls and ethers, and even π-systems of aromatic rings. acs.orgoup.com
By selecting co-formers with specific geometries and numbers of acceptor sites, it is possible to program the assembly of molecules into desired motifs. For example, using a linear ditopic acceptor like 4,4'-bipyridine with a ditopic donor like 1,3-diiodobenzene can lead to the formation of 1D infinite chains or macrocyclic structures. acs.orgnih.gov The 120° angle between the two C-I vectors in this compound predisposes it to form zigzag chains or hexagonal porous networks when combined with appropriate linear or angled acceptors. scispace.com The process of forming these co-crystals can be achieved through various methods, including crystallization from solution or mechanochemical grinding. acs.org
Self-assembly is the spontaneous organization of molecules into ordered structures, and halogen bonding is a powerful tool to direct this process. oup.comnih.gov The directionality of the C–I···Y interaction allows for precise control over the resulting supramolecular architecture. nih.gov
In the case of this compound, the two iodine atoms can guide the assembly of molecules into extended networks. When co-crystallized with ditopic nitrogen-containing heterocycles, for example, the strong and directional C–I···N interactions can lead to the formation of 1D zigzag or linear chains. oup.com These primary structures can then further organize into 2D sheets or 3D frameworks through weaker interactions. This hierarchical assembly, driven primarily by the robust halogen bond, is fundamental to creating new materials with tailored topologies and functions. mdpi.comscispace.com The selective nature of halogen bonding allows for the construction of complex architectures such as helices, macrocycles, and porous organic frameworks. nih.govscispace.com
The requested article section on the cooperative effects of halogen bonding with other non-covalent interactions involving this compound cannot be generated.
Extensive searches for scholarly articles and research data specifically detailing the supramolecular chemistry of this compound have yielded no results. There is no available information in the provided search results regarding the cooperative effects of halogen bonding with π-stacking or C-H···X interactions for this specific compound. The search results only identify it as a chemical building block. Without any research findings, crystal structure data, or spectroscopic analysis, it is impossible to create a scientifically accurate and informative article section as per the user's detailed instructions.
Computational and Theoretical Chemistry Studies of 1 Chloromethyl 3,5 Diiodobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement of atoms in 1-(Chloromethyl)-3,5-diiodobenzene. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodologies are well-established from research on analogous halogenated benzene (B151609) derivatives.
For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP or ωB97XD, paired with a suitable basis set like 6-31G(d) or aug-cc-pVTZ for higher accuracy, especially for the heavy iodine atoms. The primary outputs of these calculations are the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and the electronic energy.
The calculations would reveal the distribution of electron density, highlighting the electron-withdrawing nature of the iodine and chlorine atoms, which influences the electrostatic potential of the benzene ring. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy indicates its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. For this compound, the LUMO is expected to be significantly influenced by the antibonding orbitals of the C-I bonds, making these areas susceptible to nucleophilic attack.
Conformational analysis would focus on the rotation around the C-C bond connecting the chloromethyl group to the benzene ring. DFT calculations can map the potential energy surface as a function of the corresponding dihedral angle to identify the lowest energy conformer and the rotational energy barriers between different staggered and eclipsed forms.
Table 1: Representative Data from DFT Calculations for a Halogenated Benzene Derivative
| Calculated Parameter | Representative Value/Description | Significance |
| Optimized Geometry | C-I Bond Length: ~2.10 ÅC-Cl Bond Length: ~1.78 ÅC-C (aromatic) Bond Length: ~1.39 Å | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | -6.5 to -7.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 to -1.5 eV | Indicates the energy of the lowest empty orbital; related to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~5.0 to 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 1.5 to 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Prediction of Spectroscopic Parameters
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret and assign experimental spectra. For this compound, computational methods can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
By performing a frequency calculation on the optimized geometry from a DFT study, one can obtain the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the C-I, C-Cl, and C-H stretching and bending modes. While the calculated values are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental IR and Raman spectra. This allows for the unambiguous assignment of each peak in a measured spectrum to a specific molecular motion.
NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculations provide the absolute shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. These predictions are invaluable for assigning complex NMR spectra and confirming the chemical structure.
Modeling of Reactivity and Reaction Pathways (e.g., Transition State Analysis)
Computational modeling can provide deep insights into the reactivity of this compound and the mechanisms of its potential reactions. The molecule possesses two primary sites of reactivity: the electrophilic benzene ring and the reactive chloromethyl group.
The iodine atoms act as deactivating groups for electrophilic aromatic substitution due to their inductive electron withdrawal, making the ring less reactive than benzene itself. libretexts.org Theoretical models can quantify this effect by calculating the activation energies for the substitution at different positions on the ring.
The chloromethyl group is a potential site for nucleophilic substitution (Sₙ1 or Sₙ2 reactions). Theoretical modeling can be used to explore the reaction pathways for its conversion into other functional groups (e.g., alcohols, ethers, nitriles). By locating the transition state structure for a given reaction, chemists can calculate the activation energy barrier, which determines the reaction rate. For an Sₙ2 reaction, this would involve modeling the approach of a nucleophile and the concerted departure of the chloride ion. For an Sₙ1 pathway, the stability of the intermediate benzyl (B1604629) carbocation would be calculated. Bonding Evolution Theory (BET) can further elucidate the precise sequence of bond-forming and bond-breaking events along the reaction coordinate. mdpi.com
Theoretical Insights into Halogen Bonding Strength and Directionality
The two iodine atoms on the this compound ring make it a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base (a nucleophile). nih.gov
Theoretical studies are essential for characterizing these interactions. Computational methods can be used to:
Visualize the σ-hole: The molecular electrostatic potential (MEP) can be calculated and mapped onto the electron density surface of the molecule. For the iodine atoms in this compound, these maps would show a region of positive electrostatic potential on the outermost portion of the iodine atom, along the extension of the C-I covalent bond. The magnitude of this positive potential (VS,max) correlates with the strength of the halogen bond. bldpharm.com
Calculate Interaction Energies: By modeling a complex between this compound and a Lewis base (e.g., pyridine, a halide anion), the binding energy of the halogen bond can be calculated with high accuracy. acs.org
Analyze Directionality: The high directionality of halogen bonds is a defining feature. Calculations confirm that the preferred geometry for the C–I···A (where A is the Lewis base) interaction is linear or near-linear (approaching 180°). acs.org
Studies on diiodobenzene derivatives show that they can form strong halogen bonds, and this ability is enhanced by electron-withdrawing groups on the aromatic ring. acs.orgnih.gov
Table 2: Typical Calculated Properties of Halogen Bonds involving Diiodobenzene Derivatives
| Property | Lewis Base Example | Calculated Value | Significance |
| Interaction Energy (ΔE) | Cl⁻ | -15 to -25 kcal/mol | Quantifies the strength of the non-covalent bond. |
| I···A Distance | Cl⁻ | ~3.0 Å | Shorter than the sum of van der Waals radii, indicating a strong interaction. acs.org |
| C-I···A Angle | Cl⁻ | ~175-180° | Confirms the high directionality of the halogen bond. |
| VS,max on Iodine | N/A | +20 to +30 kcal/mol | A more positive value indicates a stronger σ-hole and a greater propensity to form halogen bonds. |
Quantitative Structure-Activity Relationship (QSAR) for Reactivity and Interaction Strength in Benzene Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity, such as reactivity or toxicity. For a class of compounds like substituted benzenes, QSAR can be used to predict the properties of a new molecule like this compound based on a model built from known data.
To develop a QSAR model for reactivity, a set of related benzene derivatives would be synthesized or selected, and their reaction rates for a specific transformation would be measured. Then, a variety of molecular descriptors are calculated for each compound using computational chemistry. These descriptors can be electronic, steric, or thermodynamic in nature.
Common descriptors used in QSAR studies of halogenated benzenes include:
Hydrophobicity (logP): The logarithm of the octanol-water partition coefficient, which describes the molecule's lipophilicity.
Electronic Parameters: HOMO and LUMO energies, dipole moment (µ), and Hammett constants (σ). nih.govmdpi.com
Topological Indices: Numbers that describe the size, shape, and degree of branching in a molecule.
A statistical method, such as multiple linear regression, is then used to build a mathematical equation that relates the descriptors to the observed activity. Such a model could predict, for instance, how strongly this compound would interact with a biological target or how rapidly it would undergo a certain reaction, based on its calculated descriptor values. nih.gov
Synthetic Utility and Advanced Applications in Chemical Science
Building Block for Complex Organic Molecular Architectures
The inherent functionalities of 1-(chloromethyl)-3,5-diiodobenzene make it a prime candidate for the synthesis of intricate organic structures. The chloromethyl group serves as a potent electrophile for nucleophilic substitution, while the diiodo-substituted aromatic ring is pre-disposed for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling methodologies.
Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Systems
The strategic placement of the reactive sites on the benzene (B151609) ring allows for a sequential and regioselective introduction of diverse substituents. The chloromethyl group can readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new functional moieties. Subsequent or preceding palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings at the iodo-positions, would enable the construction of highly substituted and complex aromatic and heteroaromatic systems. This dual reactivity is a powerful tool for creating novel molecular scaffolds for applications in medicinal chemistry, materials science, and catalysis.
Construction of Macrocyclic and Cage Compounds
The trifunctional nature of this compound makes it an ideal monomer unit for the construction of macrocycles and more complex cage-like structures. Through carefully designed reaction sequences, the chloromethyl handle can be used to link to other molecules, while the two iodine atoms provide anchor points for ring-closing reactions or the addition of further molecular components. This approach could lead to the synthesis of novel host-guest systems, molecular sensors, and complex supramolecular assemblies with tailored cavities and functionalities.
Precursor for Specialty Chemicals and Functional Polymers
The reactivity of this compound also lends itself to the synthesis of specialty chemicals and the development of advanced polymeric materials with unique properties.
Incorporation into Polymeric Materials with Tailored Properties
The chloromethyl group can act as an initiation site for certain types of polymerization or as a point of attachment to a pre-existing polymer backbone. Furthermore, the diiodo-functionality can be exploited in polycondensation reactions, such as Sonogashira or Suzuki polycondensation, to create conjugated polymers. The incorporation of the heavy iodine atoms is expected to influence the material's properties, potentially enhancing characteristics like refractive index, density, and flame retardancy. The ability to further functionalize the polymer via the chloromethyl group post-polymerization offers a pathway to fine-tune the material's properties for specific applications.
Development of Optoelectronic Materials
The potential to create extended conjugated systems through cross-coupling reactions at the diiodo-positions makes this compound a promising precursor for optoelectronic materials. The resulting polymers or oligomers could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of heavy iodine atoms could also facilitate intersystem crossing, a desirable property for materials used in triplet-harvesting applications.
Intermediates for Advanced Chemical Synthesis (General Academic Utility)
Beyond specific applications, this compound serves as a versatile intermediate in general organic synthesis. Its trifunctional nature allows for a multitude of chemical transformations, providing access to a wide array of novel di- and tri-substituted benzene derivatives. This versatility makes it a valuable tool for academic research focused on methodology development and the exploration of new chemical space. The orthogonal reactivity of the chloromethyl and iodo groups allows for stepwise functionalization, offering a high degree of control over the final molecular structure.
Generation of Radiolabeled Compounds for Research Purposes
Theoretically, the "this compound" molecule possesses features that could be leveraged in the design of radiopharmaceuticals. The chloromethyl group provides a reactive site for conjugation to other molecular scaffolds, while the iodine atoms on the phenyl ring could potentially be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through radioiodination reactions. However, the development of radiolabeled compounds is a highly specialized field, and the choice of precursors is dictated by numerous factors, including the efficiency of the radiolabeling reaction, the stability of the resulting radiotracer, and its pharmacokinetic properties.
Research into radiolabeled probes often focuses on derivatives of natural compounds or molecules with known biological activity. For instance, studies have explored the radiolabeling of stilbene and curcumin derivatives for imaging applications. mdpi.com In these cases, the synthetic strategies are tailored to the specific requirements of the target molecule and the chosen radionuclide.
The synthesis of radiolabeled compounds is a complex process that involves careful selection of precursors and reaction conditions. moravek.com While "this compound" could hypothetically serve as a building block in the synthesis of a precursor for a radiopharmaceutical, there is no direct evidence from the available research to substantiate its use in this capacity. Further research would be required to explore and validate any potential applications of this compound in the field of radiopharmaceutical chemistry.
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-(Chloromethyl)-3,5-diiodobenzene in solution. Analysis of ¹H and ¹³C NMR spectra provides definitive information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals. The protons of the chloromethyl group (-CH₂Cl) would appear as a singlet, typically in the range of δ 4.5-4.8 ppm. This downfield shift is attributed to the deshielding effect of the adjacent chlorine atom. The aromatic protons are anticipated to show a characteristic splitting pattern. The proton at the C2 position would appear as a triplet, while the protons at the C4 and C6 positions would appear as a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon of the chloromethyl group is expected to resonate at approximately δ 45-50 ppm. The aromatic region will display signals for the four distinct carbon environments. The iodine-substituted carbons (C3 and C5) are predicted to have a significant upfield shift due to the heavy atom effect of iodine.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -CH₂Cl | 4.6 | 47 |
| Ar-H (C2) | 7.8 (t) | 143 |
| Ar-H (C4, C6) | 8.1 (d) | 138 |
| Ar-C-Cl (C1) | - | 140 |
| Ar-C-I (C3, C5) | - | 95 |
Single-Crystal X-ray Diffraction for Solid-State Structure and Halogen Bond Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and crucial insights into intermolecular interactions, particularly halogen bonding.
Due to the presence of two iodine atoms, it is anticipated that this compound will participate in halogen bonding in the solid state. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal lattice of this compound, the iodine atoms could form halogen bonds with the chlorine atom or the π-system of the benzene (B151609) ring of neighboring molecules. The analysis of these interactions is critical for understanding the crystal packing and the physical properties of the compound.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P2₁/c or Pbca (examples) |
| C-I Bond Length | ~2.10 Å |
| C-Cl Bond Length | ~1.78 Å |
| Halogen Bond (I···Cl) Distance | 3.2 - 3.5 Å |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry is an essential analytical tool for confirming the molecular weight and elemental composition of this compound. It is also invaluable for monitoring the progress of reactions involving this compound and for identifying potential byproducts.
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and two iodine atoms. Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl), a chloromethyl radical (·CH₂Cl), and iodine radicals (·I).
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (predicted) | Fragment |
| 378 | [M]⁺ (for ³⁵Cl) |
| 380 | [M+2]⁺ (for ³⁷Cl) |
| 343 | [M - Cl]⁺ |
| 329 | [M - CH₂Cl]⁺ |
| 251 | [M - I]⁺ |
| 124 | [M - 2I]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Non-Covalent Interaction Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can also be used to study non-covalent interactions.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the chloromethyl group (around 2950-2850 cm⁻¹). A strong band corresponding to the C-Cl stretching vibration should be observable in the region of 700-800 cm⁻¹. The C-I stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds. The symmetric stretching of the substituted benzene ring is expected to be a strong feature in the Raman spectrum. The C-I bonds, being highly polarizable, should also give rise to strong Raman signals. Studies of the low-frequency region of the Raman spectrum could provide evidence for intermolecular interactions such as halogen bonding.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |
| Aromatic C=C Stretch | 1600-1400 | 1600-1400 |
| CH₂ Scissoring | ~1450 | ~1450 |
| C-Cl Stretch | 800-700 | 800-700 |
| C-I Stretch | < 600 | < 600 |
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Routes for Halogenated Aromatics
The synthesis of halogenated aromatic compounds, including 1-(Chloromethyl)-3,5-diiodobenzene, has traditionally relied on methods that can generate hazardous waste and consume considerable energy. Future research is anticipated to pivot towards more environmentally benign and sustainable synthetic strategies.
Furthermore, the application of flow chemistry presents a significant opportunity to enhance the safety and efficiency of synthesizing halogenated aromatics. Continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and minimized formation of byproducts. The integration of in-line purification techniques within a flow system could also streamline the entire manufacturing process, making it more sustainable and cost-effective.
Exploration of Novel Catalytic Transformations Mediated by this compound
The presence of two iodine atoms in this compound suggests its potential as a precursor to or a direct participant in various catalytic transformations. The carbon-iodine bond is known to be reactive and can engage in a range of catalytic cycles, including cross-coupling reactions.
Future research could focus on leveraging the diiodo-functionality of this compound in the development of novel catalysts. For example, its reaction with other metals could lead to the formation of unique organometallic complexes with tailored catalytic activities. These new catalysts could be explored in reactions such as Suzuki, Heck, or Sonogashira cross-couplings, potentially offering different reactivity or selectivity profiles compared to existing catalytic systems.
Moreover, the chloromethyl group can serve as a reactive handle for immobilizing the diiodobenzene moiety onto solid supports, such as polymers or silica (B1680970) gel. This would pave the way for the development of heterogeneous catalysts. Such supported catalysts are highly desirable from an industrial perspective as they can be easily recovered and reused, thus reducing operational costs and minimizing metal contamination in the final products.
Design of Next-Generation Supramolecular Materials and Assemblies through Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atoms in this compound are particularly effective halogen bond donors due to the high polarizability of iodine. This property can be harnessed to construct intricate supramolecular architectures.
Future research is expected to explore the use of this compound as a key building block in the design of novel supramolecular materials. By co-crystallizing this compound with various halogen bond acceptors (e.g., pyridines, carboxylates), it is possible to create a diverse range of self-assembled structures, such as co-crystals, liquid crystals, and gels. The directionality and strength of the halogen bonds can be fine-tuned by modifying the electronic properties of the interacting partners, allowing for precise control over the resulting supramolecular architecture.
The chloromethyl group adds another dimension to the design possibilities. It can be chemically modified to introduce other functional groups, which can then participate in other non-covalent interactions like hydrogen bonding or π-π stacking. This multi-level control over intermolecular interactions could lead to the development of complex and highly ordered materials with unique properties and functions.
Integration of this compound into Advanced Functional Systems (e.g., chemosensors, responsive materials)
The distinct chemical reactivity of the chloromethyl and diiodo functionalities within the same molecule makes this compound an attractive candidate for the development of advanced functional systems.
In the realm of chemosensors, the chloromethyl group can be utilized as a reactive site to attach a signaling unit (e.g., a fluorophore). The diiodobenzene core can then serve as a recognition site for specific analytes through halogen bonding. The binding of an analyte to the iodine atoms could modulate the properties of the signaling unit, leading to a detectable change in color or fluorescence. This would enable the selective detection of various anions or neutral Lewis basic species.
Furthermore, the reactivity of the C-I bonds can be exploited in the design of responsive materials. For instance, materials incorporating this molecule could be designed to undergo a chemical transformation, such as a cross-coupling reaction, in response to an external stimulus like light or a specific chemical trigger. This could lead to changes in the material's properties, such as its color, solubility, or mechanical strength, paving the way for applications in areas like smart coatings, drug delivery systems, and self-healing materials.
Q & A
Q. What are the optimal synthetic routes for 1-(Chloromethyl)-3,5-diiodobenzene, and what are the critical parameters for achieving high yield and purity?
- Methodological Answer : The synthesis typically involves halogenation or functional group interconversion. A plausible route is:
- Step 1 : Iodination of 3,5-diiodobenzyl alcohol using reagents like HI/I₂ under acidic conditions.
- Step 2 : Chlorination of the hydroxyl group with thionyl chloride (SOCl₂) or PCl₅ in anhydrous dichloromethane at 0–25°C.
- Critical Parameters :
- Temperature Control : Excess heat can lead to dehalogenation or side reactions.
- Moisture Exclusion : Use Schlenk lines or inert atmosphere to prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to characterize the structural features of this compound?
- Methodological Answer :
- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet near δ 4.5–5.0 ppm. Aromatic protons (if present) show coupling patterns consistent with para-substitution.
- ¹³C NMR : The –CH₂Cl carbon resonates at ~δ 45–50 ppm; iodine atoms deshield aromatic carbons, shifting signals downfield.
- FT-IR : C–Cl stretching at 650–750 cm⁻¹; C–I stretches (weak) near 500 cm⁻¹.
- Validation : Compare experimental data with DFT-computed spectra (e.g., B3LYP/6-311+G(d,p)) for accuracy .
Q. What are the common challenges in handling and purifying this compound, given its halogen substituents?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodecomposition.
- Moisture Reactivity : Use anhydrous solvents and gloveboxes for reactions.
- Toxicity : Employ fume hoods and PPE (gloves, goggles) due to potential iodine release.
- Purification : Avoid high-temperature distillation; opt for low-polarity solvents (e.g., hexane) to minimize degradation .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Models : Use B3LYP or M06-2X functionals with basis sets like 6-311+G(d,p) for geometry optimization.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites; the chloromethyl group is electrophilic, while iodine atoms polarize the aromatic ring.
- Reactivity Predictions : Calculate Fukui indices to assess susceptibility to substitution or coupling reactions .
Q. How does the presence of diiodo and chloromethyl groups influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 3,5-diiodo substitution creates steric hindrance, slowing reactions at the meta positions.
- Electronic Effects : Iodine’s electron-withdrawing nature activates the chloromethyl group for nucleophilic substitution (e.g., SN2 with amines).
- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type couplings; optimize ligand choice (e.g., bipyridines) to enhance efficiency .
Q. What strategies can resolve discrepancies in experimental data regarding the regioselectivity of nucleophilic substitutions on this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to track substitution pathways via ²H NMR.
- Kinetic Studies : Monitor reaction progress using in situ FT-IR or GC-MS to identify intermediates.
- Computational Validation : Compare experimental outcomes with transition-state modeling (e.g., CAM-B3LYP) to pinpoint steric/electronic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
